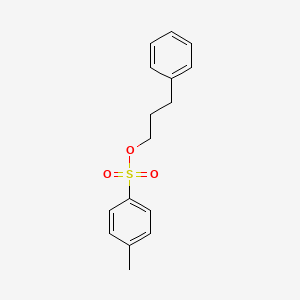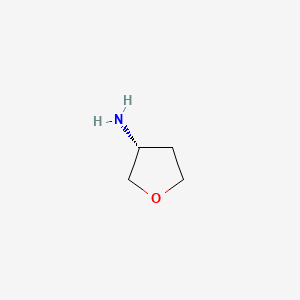
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is a useful research compound. Its molecular formula is C10H22O2Si and its molecular weight is 202.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Catalyst Performance Improvement
(Busico et al., 2003) detailed the improvement of catalyst performance by trapping "free" trimethylaluminum in methylalumoxane (MAO) solutions. This study showcases the application of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene in enhancing the performance of olefin polymerization catalysts.
Synthesis of γ-Alkylidenetetronic Acids
(Nguyen et al., 2013) introduced a novel approach to γ-alkylidenetetronic acids, which involves using this compound in a [3+2] cyclization process with oxalyl chloride.
Investigation in Radical Reactions
(Das et al., 1981) explored the reaction of tert-butoxy radicals with phenols, shedding light on the utility of compounds like this compound in understanding radical reactions.
Study of Rate Constants in Radical Additions
(Knuhl et al., 2001) reported on the rate constants for the addition of 1-[(tert-butoxy)carbonyl]ethyl radical to alkenes, which is relevant to understanding the reactivity of this compound in similar contexts.
Investigation of Silyl-Substituted Silenes
(Krempner et al., 1994) researched the formation and transformation of silyl-substituted silenes, which can include derivatives of this compound.
Synthesis of Polyol Chains
(Rychnovsky et al., 1999) utilized a compound similar to this compound for the convergent synthesis of a polyol chain, demonstrating its potential in complex organic syntheses.
Safety and Hazards
“(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene” is flammable and can cause skin and eye irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces; wearing protective gloves, eye protection, and face protection; and washing skin thoroughly after handling . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene can be achieved through a three-step process involving the protection of a hydroxyl group, the formation of a double bond, and the introduction of a tert-butoxy group.", "Starting Materials": [ "3-hydroxy-3-methyl-1-butene", "trimethylsilyl chloride", "potassium carbonate", "tert-butyl alcohol", "sodium hydride", "tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting 3-hydroxy-3-methyl-1-butene with trimethylsilyl chloride in the presence of potassium carbonate to form (3-trimethylsilyloxy)-3-methyl-1-butene.", "Step 2: Formation of the double bond by deprotonating (3-trimethylsilyloxy)-3-methyl-1-butene with sodium hydride and then heating the resulting intermediate to form (1E)-3-trimethylsiloxy-1-methyl-1-butene.", "Step 3: Introduction of the tert-butoxy group by reacting (1E)-3-trimethylsiloxy-1-methyl-1-butene with tert-butyl alcohol in the presence of a base such as potassium carbonate and a solvent such as tetrahydrofuran to form the final product, (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene." ] } | |
CAS-Nummer |
72658-10-7 |
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
trimethyl-[1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
OJYHIAHTMZIVKY-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C(\OC(C)(C)C)/O[Si](C)(C)C |
SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)


